molecular formula C19H19NO2 B10840258 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

Cat. No.: B10840258
M. Wt: 293.4 g/mol
InChI Key: PCLBCMUYLOBYMW-UHFFFAOYSA-N
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Description

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one is a synthetic organic compound featuring a benzooxazole heterocycle linked via a six-carbon aliphatic chain to a terminal phenyl group. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 307.35 g/mol. The benzooxazole moiety contributes to its aromatic and electronic properties, while the hexan chain and phenyl group may influence lipophilicity and target binding.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-6-phenylhexan-1-one

InChI

InChI=1S/C19H19NO2/c21-17(19-20-16-12-7-8-14-18(16)22-19)13-6-2-5-11-15-9-3-1-4-10-15/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI Key

PCLBCMUYLOBYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one typically involves the reaction of o-phenylenediamine with 2-benzoylcyclohexanone. This reaction can be carried out under acidic conditions, often using a solvent like chloroform. The process involves cyclocondensation, leading to the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine hydrolases, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme’s role .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Heterocycle Chain Length Phenyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one Benzooxazole Hexan Yes C₁₉H₁₇NO₂ 307.35 N/A N/A
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Benzimidazole Hexan Yes C₁₉H₂₀N₂O·H₂O 310.38 134–135 45
1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one Oxazolo-pyridine Pentan No C₁₁H₁₂N₂O₂ 220.23 N/A N/A

Key Observations:

The oxazolo-pyridine variant (1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one) incorporates a fused pyridine ring, altering electron distribution and steric bulk .

The terminal phenyl group in the target compound and its benzimidazole analog may engage in π-π stacking with hydrophobic enzyme pockets, a feature absent in the pentan derivative .

Key Findings:

  • The benzimidazole derivative was synthesized via acid-catalyzed cyclization, achieving moderate yield (45%) and high purity .
  • Similar methods (e.g., reflux with acidic catalysts) may apply to this compound, though specific protocols remain unverified.

Pharmacological Implications

  • Benzimidazole vs. Benzooxazole : The increased basicity of benzimidazole could enhance binding to FAAH’s catalytic serine residue, but may reduce blood-brain barrier penetration compared to the less basic benzooxazole .
  • Chain Length : Longer chains (hexan) may improve binding pocket occupancy, whereas shorter chains (pentan) might limit efficacy .

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